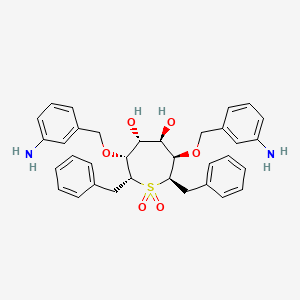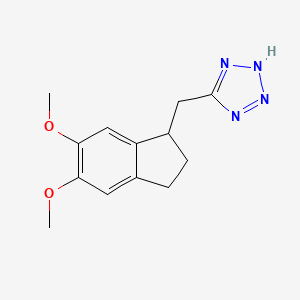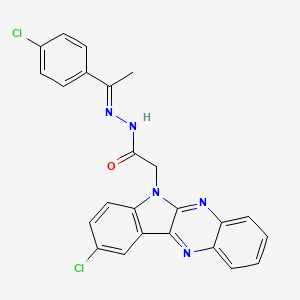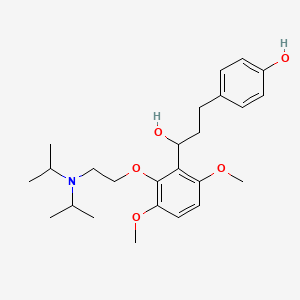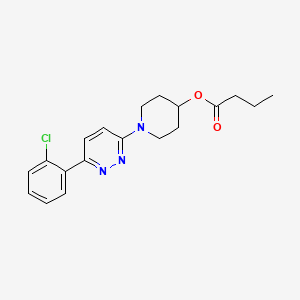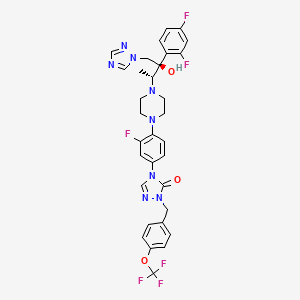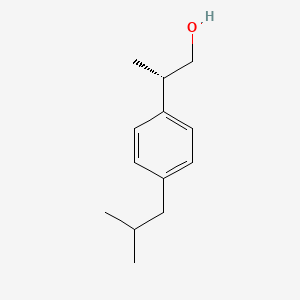
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a cyclohexyl group and a dimethylamino moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride typically involves multiple steps:
Formation of the Carbamic Acid Ester: This step involves the reaction of 2-(hexyloxy)phenol with phosgene to form the corresponding chloroformate, which is then reacted with cyclohexylamine to yield the carbamic acid ester.
Introduction of the Dimethylamino Group: The ester is then reacted with formaldehyde and dimethylamine to introduce the dimethylamino group, forming the final ester.
Formation of the Hydrochloride Salt: The final ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure.
Purification Steps: Techniques like recrystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-(hexyloxy)phenol and the corresponding carbamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Altered functional groups leading to different structural analogs.
科学研究应用
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
相似化合物的比较
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
- Carbamic acid, phenyl-, methyl ester
Uniqueness
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride is unique due to its specific structural features, such as the hexyloxyphenyl group and the dimethylamino moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
113873-73-7 |
|---|---|
分子式 |
C22H37ClN2O3 |
分子量 |
413.0 g/mol |
IUPAC 名称 |
[1-[(dimethylamino)methyl]cyclohexyl] N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-4-5-6-12-17-26-20-14-9-8-13-19(20)23-21(25)27-22(18-24(2)3)15-10-7-11-16-22;/h8-9,13-14H,4-7,10-12,15-18H2,1-3H3,(H,23,25);1H |
InChI 键 |
IFHHZCRXPJAKRA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2(CCCCC2)CN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


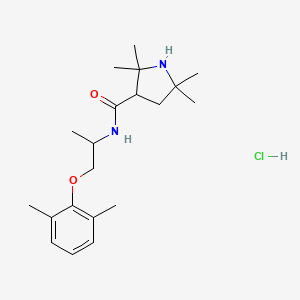
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)
